
Spectroscopic data of 3,4-Diethyl-2-
ethoxycarbonyl-5-methylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3,4-Diethyl-2-ethoxycarbonyl-5-

methylpyrrole

Cat. No.: B1679886 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole

Introduction
Pyrrole derivatives are foundational scaffolds in a multitude of natural products,

pharmaceuticals, and functional materials, making their unambiguous characterization a

cornerstone of chemical and pharmaceutical research.[1][2] Within this important class of

heterocyclic compounds, 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole serves as a versatile

intermediate in organic synthesis, particularly in the development of novel therapeutic agents

and advanced materials.[3] Its unique substitution pattern influences its electronic properties

and reactivity, making a thorough understanding of its structure essential for predicting its

behavior in chemical transformations and biological systems.

This technical guide offers a comprehensive analysis of the spectroscopic data for 3,4-Diethyl-
2-ethoxycarbonyl-5-methylpyrrole. As a senior application scientist, the goal is to move

beyond a simple recitation of data, instead providing a detailed interpretation grounded in the

principles of each analytical technique. This document is designed for researchers, scientists,

and drug development professionals, providing the technical accuracy and field-proven insights

necessary for confident structural elucidation and quality control. We will delve into Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), explaining the causality behind experimental choices and data interpretation.
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Molecular Structure and Spectroscopic Assignment
Framework
The structural integrity of a molecule is the basis of its function. For 3,4-Diethyl-2-
ethoxycarbonyl-5-methylpyrrole (Molecular Formula: C₁₂H₁₉NO₂, Molecular Weight: 209.29

g/mol ), a precise understanding of its atomic arrangement is paramount before interpreting its

spectral output.[4][5]

Below is a diagram of the molecule with key atoms numbered to facilitate the discussion of

NMR assignments. This systematic labeling is the first step in a self-validating system of

characterization, where each spectroscopic signal can be logically mapped back to a specific

part of the molecular structure.

Caption: Molecular structure of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides detailed information about the number of distinct proton

environments, their relative numbers (integration), and their connectivity through spin-spin

coupling. The chemical shift (δ) of a proton is highly sensitive to its local electronic

environment; electron-withdrawing groups deshield protons, shifting their signals downfield

(higher ppm), while electron-donating groups cause an upfield shift.[1]

Experimental Protocol: ¹H NMR Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Sample Preparation: Dissolve 5-10 mg of high-purity 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole in approximately 0.6 mL of deuterated chloroform (CDCl₃).[6] CDCl₃ is a

common choice due to its excellent solvating power for many organic compounds and its

single deuterium signal that can be used for field-frequency locking. Tetramethylsilane (TMS)

is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.
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Data Acquisition (400 MHz Spectrometer Example):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

Spectral Width: Set to a range of approximately 12-16 ppm to ensure all signals, including

the potentially broad NH proton, are captured.[1]

Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-

noise ratio.[1]

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate spin-

lattice relaxation, ensuring quantitative integration.[1]

¹H NMR Data Summary and Interpretation
The following table summarizes the expected proton NMR data for the title compound,

acquired in CDCl₃.[7]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 - 9.0 Broad Singlet 1H NH

4.28 Quartet 2H -O-CH₂-CH₃

2.65 Quartet 2H Pyrrole-CH₂-CH₃

2.41 Quartet 2H Pyrrole-CH₂-CH₃

2.26 Singlet 3H Pyrrole-CH₃

1.35 Triplet 3H -O-CH₂-CH₃

1.22 Triplet 3H Pyrrole-CH₂-CH₃

1.11 Triplet 3H Pyrrole-CH₂-CH₃

In-depth Interpretation:

NH Proton (δ ~8.5-9.0): The proton attached to the nitrogen appears as a broad singlet far

downfield. Its broadness is due to quadrupole broadening from the nitrogen atom and
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potential hydrogen exchange. Its downfield position is characteristic of a proton on a

heteroaromatic ring.

Ethoxycarbonyl Group (δ 4.28, 1.35): The methylene protons (-O-CH₂-) are adjacent to an

oxygen atom, which strongly deshields them, resulting in a downfield quartet at 4.28 ppm.

The signal is split into a quartet by the three neighboring methyl protons. Conversely, the

methyl protons (-CH₃) at 1.35 ppm are split into a triplet by the two neighboring methylene

protons, following the n+1 rule.

Pyrrole Substituents (δ 2.65, 2.41, 2.26, 1.22, 1.11):

The two ethyl groups at positions 3 and 4 are diastereotopic due to the chiral plane of the

substituted pyrrole ring, making their methylene and methyl protons chemically non-

equivalent. This results in two distinct quartets for the methylene protons (δ 2.65 and 2.41)

and two distinct triplets for the methyl protons (δ 1.22 and 1.11).

The methyl group at position 5 is not adjacent to any protons, so it appears as a sharp

singlet at 2.26 ppm. Its chemical shift is typical for a methyl group attached to an aromatic

ring.

Caption: General workflow for NMR structural analysis.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon

backbone of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are

typically acquired with proton broadband decoupling, resulting in a spectrum where each

unique carbon atom appears as a single line. The chemical shifts are highly indicative of the

carbon's hybridization and electronic environment.[8]

Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: A more concentrated sample is required compared to ¹H NMR. Dissolve

20-50 mg of the compound in 0.6 mL of CDCl₃.[8]

Data Acquisition (100 MHz Spectrometer Example):
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Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

Number of Scans (NS): A significantly higher number of scans (e.g., 256 to 1024) is

necessary to achieve a good signal-to-noise ratio.

Relaxation Delay (D1): A 2-second delay is recommended to allow for the generally longer

relaxation times of carbon nuclei.[1]

¹³C NMR Data Summary and Interpretation
The following table summarizes the carbon NMR data for the title compound.[5][7]

Chemical Shift (δ) ppm Assignment

162.2 C=O (Ester Carbonyl)

130.1 Pyrrole C5

126.5 Pyrrole C2

122.4 Pyrrole C3

118.9 Pyrrole C4

59.5 -O-CH₂-CH₃

18.2 Pyrrole-CH₂-CH₃

17.5 Pyrrole-CH₂-CH₃

15.6 Pyrrole-CH₂-CH₃

14.5 -O-CH₂-CH₃

14.2 Pyrrole-CH₂-CH₃

11.1 Pyrrole-CH₃

In-depth Interpretation:
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Carbonyl Carbon (δ 162.2): The ester carbonyl carbon is the most deshielded carbon in the

molecule, appearing at a characteristic downfield shift.

Pyrrole Ring Carbons (δ 118.9 - 130.1): The four carbons of the pyrrole ring appear in the

aromatic region. The specific shifts are influenced by the substituents. The ethoxycarbonyl

group at C2 is electron-withdrawing, while the alkyl groups at C3, C4, and C5 are electron-

donating. This interplay determines the precise chemical shifts. Predicting these shifts can

be refined using substituent chemical shift (SCS) parameters.[9][10]

Aliphatic Carbons (δ 11.1 - 59.5):

The methylene carbon of the ethoxy group (-O-CH₂) is attached to oxygen and appears at

59.5 ppm.

The remaining methylene and methyl carbons of the ethyl and methyl substituents appear

in the upfield region (11-19 ppm), which is typical for sp³-hybridized carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared

radiation, they absorb energy at frequencies corresponding to their natural vibrational modes

(stretching, bending).

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal

sample preparation.

Sample Preparation: Place a small amount of the solid crystalline sample directly onto the

ATR crystal (typically diamond or germanium).

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

A background spectrum of the clean crystal is collected first and automatically subtracted.

IR Data Summary and Interpretation
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The following table lists the key absorption bands for 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole.[5]

Wavenumber (cm⁻¹) Intensity Assignment

~3300-3400 Medium, Broad N-H Stretch

2850-2980 Strong C-H Stretch (Aliphatic sp³)

~1660-1680 Strong C=O Stretch (Ester Carbonyl)

~1450-1550 Medium C=C Stretch (Pyrrole Ring)

~1250 Strong C-O Stretch (Ester)

~1100 Medium C-N Stretch

In-depth Interpretation:

N-H Stretch (~3300-3400 cm⁻¹): A medium, somewhat broad peak in this region is a clear

indicator of the N-H bond in the pyrrole ring.

C-H Stretches (2850-2980 cm⁻¹): The strong absorptions in this region are characteristic of

the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and ethyl groups.

C=O Stretch (~1660-1680 cm⁻¹): This is one of the most intense and unambiguous peaks in

the spectrum, corresponding to the carbonyl group of the ethoxycarbonyl substituent. Its

position is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the

electron-rich pyrrole ring.

Fingerprint Region (<1500 cm⁻¹): The complex pattern of bands in this region, including

C=C, C-O, and C-N stretches, is unique to the molecule and serves as a "fingerprint" for

identification when compared against a reference spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique

that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a
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reproducible manner. The resulting fragmentation pattern provides valuable clues about the

molecule's structure.

Experimental Protocol: GC-MS with Electron Ionization
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like

dichloromethane or ethyl acetate.

Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS). The GC separates the compound from any impurities before it enters the

MS source.

Ionization: In the EI source, the compound is ionized by a 70 eV electron beam, forming a

molecular ion (M⁺˙) and various fragment ions.

Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) and detected,

generating a mass spectrum.

Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole shows a molecular ion

peak and several characteristic fragment ions.[5]

m/z Relative Intensity Assignment

209 High [M]⁺˙ (Molecular Ion)

194 High [M - CH₃]⁺

164 Medium [M - OC₂H₅]⁺

148 High [M - CO₂C₂H₅]⁺

Proposed Fragmentation Pathway:

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the

ring.[11][12] For the title compound, several logical fragmentation pathways can be proposed

based on the stability of the resulting ions.
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Molecular Ion ([M]⁺˙ at m/z 209): The peak corresponding to the intact molecule's mass

confirms the molecular weight.[5]

Loss of a Methyl Radical ([M - CH₃]⁺ at m/z 194): A common fragmentation pathway for

ethyl-substituted aromatics is the loss of a methyl radical (•CH₃) via benzylic cleavage. This

results in a stable, resonance-stabilized cation.

Loss of an Ethoxy Radical ([M - OC₂H₅]⁺ at m/z 164): Cleavage of the C-O bond in the ester

group results in the loss of an ethoxy radical (•OC₂H₅), forming an acylium ion.

Loss of the Ethoxycarbonyl Group ([M - CO₂C₂H₅]⁺ at m/z 148): Cleavage of the bond

between the pyrrole ring and the ester group leads to the loss of the entire ethoxycarbonyl

radical (•CO₂C₂H₅), resulting in a highly stable pyrrole cation. This is often a major fragment.

[M]⁺˙
m/z = 209

[M - CH₃]⁺
m/z = 194

- •CH₃

[M - OC₂H₅]⁺
m/z = 164

- •OC₂H₅

[M - CO₂C₂H₅]⁺
m/z = 148

- •CO₂C₂H₅

Click to download full resolution via product page

Caption: Proposed fragmentation pathways for 3,4-Diethyl-2-ethoxycarbonyl-5-
methylpyrrole in EI-MS.

Conclusion
The comprehensive spectroscopic analysis of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole
provides an unambiguous confirmation of its molecular structure. Each technique—¹H NMR,

¹³C NMR, IR, and MS—offers complementary pieces of information that, when synthesized,

create a complete and self-validating structural picture. The ¹H and ¹³C NMR spectra precisely

map the proton and carbon frameworks, IR spectroscopy confirms the presence of key

functional groups (N-H, C=O), and mass spectrometry verifies the molecular weight and

reveals plausible fragmentation patterns consistent with the proposed structure. For

researchers in drug discovery and materials science, this level of detailed characterization is
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not merely academic; it is a prerequisite for ensuring compound identity, purity, and for building

a rational understanding of structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Foundational & Exploratory

Check Availability & Pricing
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